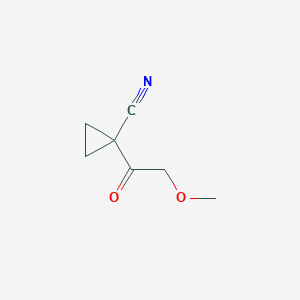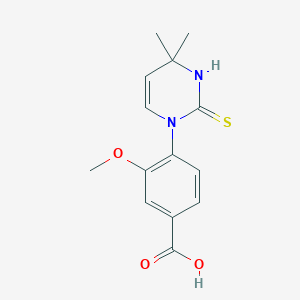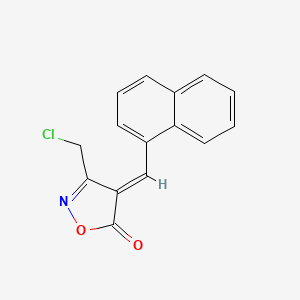
(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one
説明
(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one, also known as CMTO, is a type of organochlorine compound that has been widely studied for its potential applications in scientific research. CMTO is a colorless, crystalline solid that is soluble in organic solvents, such as ether and chloroform. It has a molecular formula of C7H5ClO2S and a molecular weight of 186.6 g/mol. CMTO is a versatile compound that can be used in various organic synthesis reactions, including those involving Michael addition, Diels-Alder reaction, and Wittig reaction. In addition, CMTO has been studied for its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
Supercapacitor Applications
A novel monomer similar in structure to (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one, specifically 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, has been synthesized and applied in supercapacitors. This monomer underwent electrochemical polymerization, resulting in a material with significant capacitive performance, demonstrating high specific capacitances and good charge–discharge cycling stability, making it a promising candidate for energy storage applications (Hür, Arslan, & Hür, 2016).
Synthesis Techniques
The compound has been utilized as a core structure in various synthesis techniques. For instance, a series of 4-ylideneoxazolones were prepared using a similar compound, 4-chloromethylene-2-phenyl-5(4H)-oxazolone, through the Stille reaction, yielding good yields under mild conditions (Beccalli, Clerici, & Gelmi, 1999). Another study involved the transformation of 4-(dichloromethylene)-4-phenyl-1,3-oxazol-5(4H)-one into a stabilized ylide, which was further used in cyclocondensations, highlighting the compound's utility in synthesizing complex organic structures (Brovarets et al., 2004).
Crystallography and Structural Analysis
Crystallographic studies on related compounds, such as 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one, have provided insights into their molecular structures, showcasing the non-planarity between thiophene and triazole rings and highlighting the potential for detailed structural analysis in materials science (Ünver & Tanak, 2018).
Corrosion Inhibition
A derivative of a similar structure, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was studied for its corrosion inhibition properties on mild steel, demonstrating the potential of such compounds in protecting materials against corrosion, which could have significant implications in industrial applications (Daoud et al., 2014).
Antimicrobial Activities
Research into Schiff base benzamides derived from similar structures has shown potential antimicrobial activities, with some compounds exhibiting significant effects against specific bacterial and fungal strains. This suggests the possibility of developing new antimicrobial agents from these structures (Karanth et al., 2018).
特性
IUPAC Name |
(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-4-8-7(9(12)13-11-8)3-6-1-2-14-5-6/h1-3,5H,4H2/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTNNXPVXDBFAB-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)

![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)

![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)
![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)
![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)

![(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083440.png)
![(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B3083446.png)
![(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B3083458.png)